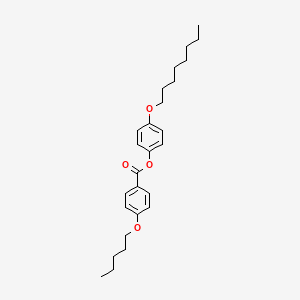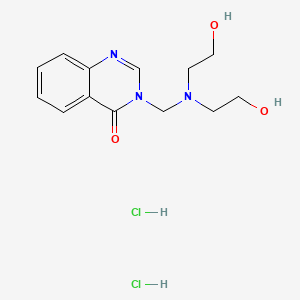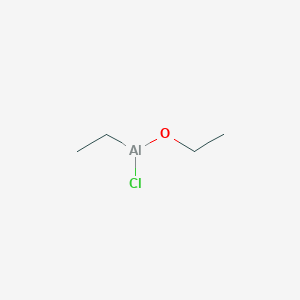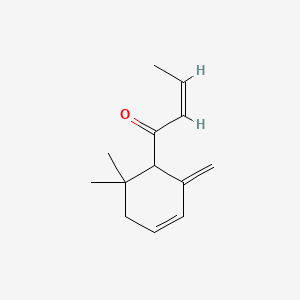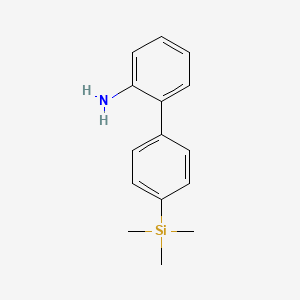
2-(4-Trimethylsilylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Trimethylsilylphenyl)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to the phenyl ring of an aniline molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed amination of aryl halides with aniline derivatives . This method provides a high yield and is widely used in laboratory settings.
Industrial Production Methods: In industrial settings, the production of 2-(4-Trimethylsilylphenyl)aniline may involve large-scale palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Trimethylsilylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-(4-Trimethylsilylphenyl)aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Trimethylsilylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Aniline: A simpler aromatic amine without the trimethylsilyl group.
Phenyltrimethylsilane: Contains the trimethylsilyl group but lacks the aniline moiety.
N-Trimethylsilylaniline: Similar structure but with different substitution patterns.
Uniqueness: 2-(4-Trimethylsilylphenyl)aniline is unique due to the presence of both the trimethylsilyl group and the aniline moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various synthetic and research applications .
Propriétés
Formule moléculaire |
C15H19NSi |
|---|---|
Poids moléculaire |
241.40 g/mol |
Nom IUPAC |
2-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,16H2,1-3H3 |
Clé InChI |
SPXBFOXMHIJVOF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


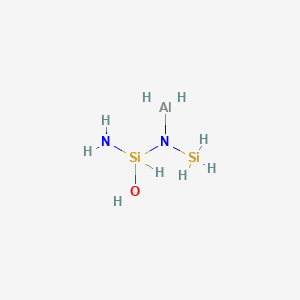
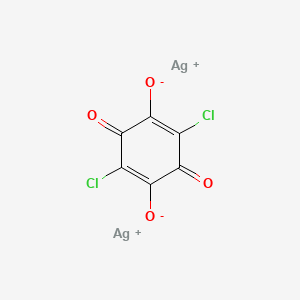
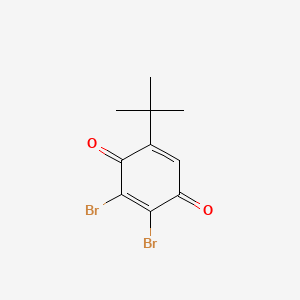
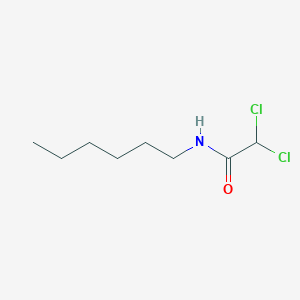
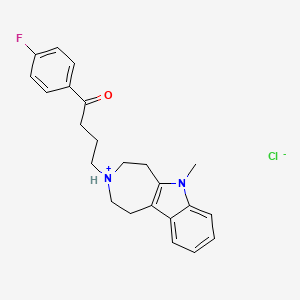
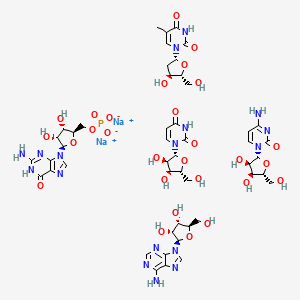

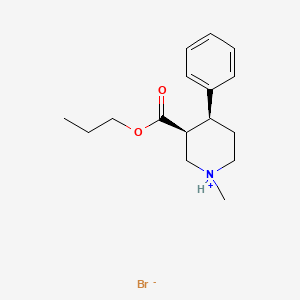
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
